tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Overview
Description
tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family
Preparation Methods
The synthesis of tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[3,4-d]pyrimidine derivative .
Chemical Reactions Analysis
tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of antiproliferative and antimicrobial drugs.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can be compared with other pyrido[3,4-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Pyrido[2,3-d]pyrimidin-7-one: Studied for its tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including antimicrobial and anti-inflammatory effects.
Properties
IUPAC Name |
tert-butyl 2-cyclopropyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-7-6-11-8-16-13(10-4-5-10)17-12(11)9-18/h8,10H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEWBKZLYXQRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115051 | |
Record name | Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-cyclopropyl-5,8-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-05-6 | |
Record name | Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-cyclopropyl-5,8-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-cyclopropyl-5,8-dihydro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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